molecular formula C16H22N4 B12564888 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile CAS No. 144224-94-2

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

Katalognummer: B12564888
CAS-Nummer: 144224-94-2
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: RXHDPCPJBAUHQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile is a chemical compound with the molecular formula C16H22N4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which may confer unique properties and reactivity. This uniqueness can make it particularly valuable for certain applications in research and industry .

Eigenschaften

CAS-Nummer

144224-94-2

Molekularformel

C16H22N4

Molekulargewicht

270.37 g/mol

IUPAC-Name

2-[[4-[(1-cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

InChI

InChI=1S/C16H22N4/c1-3-15(9-17)19-11-13-5-7-14(8-6-13)12-20-16(4-2)10-18/h5-8,15-16,19-20H,3-4,11-12H2,1-2H3

InChI-Schlüssel

RXHDPCPJBAUHQE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#N)NCC1=CC=C(C=C1)CNC(CC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.